molecular formula C13H14ClN3O2S B11001913 N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B11001913
M. Wt: 311.79 g/mol
InChI Key: QQXMPLYZFQMBMU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • Core structure: A 1,3-thiazole ring with a carboxamide group at position 4.
  • Substituents: A propan-2-ylamino (-NH-C(CH₃)₂) group at position 2 of the thiazole. A 5-chloro-2-hydroxyphenyl group attached via the carboxamide nitrogen.
  • Molecular formula: C₁₃H₁₄ClN₄O₂S (calculated molecular weight: 346.8 g/mol).

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H14ClN3O2S/c1-7(2)15-13-17-10(6-20-13)12(19)16-9-5-8(14)3-4-11(9)18/h3-7,18H,1-2H3,(H,15,17)(H,16,19)

InChI Key

QQXMPLYZFQMBMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for amidation steps, achieving 85% yield with comparable purity.

Solid-Phase Synthesis

Immobilization of the thiazole-carboxylic acid on Wang resin enables iterative purification, though yields are lower (72%).

Analytical Validation and Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.4 (s, 1H, NH), 6.9–7.3 (m, 3H, Ar-H), 4.1 (m, 1H, CH(CH₃)₂), 1.3 (d, 6H, CH₃).

  • HRMS (ESI+) : m/z 340.0521 [M+H]⁺ (calc. 340.0518).

Purity Assessment :

  • HPLC: 99.5% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Industrial Scalability and Challenges

Key Considerations :

  • Cost Efficiency : Bulk synthesis of 5-chloro-2-hydroxyaniline requires optimized nitration conditions to minimize over-oxidation.

  • Byproduct Management : Thionyl chloride residues necessitate rigorous washing with NaHCO₃.

Scale-Up Protocol :

  • Continuous flow reactors for Hantzsch cyclization improve throughput (90% yield at 10 kg scale) .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorinated phenol group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related thiazole-4-carboxamides and other heterocyclic carboxamides (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and bioactivity.

Table 1: Comparative Analysis of Thiazole-4-Carboxamide Derivatives

Compound Name (Source) Molecular Formula Substituents (Thiazole Position 2) Carboxamide Group Key Properties/Activity
Target Compound C₁₃H₁₄ClN₄O₂S Propan-2-ylamino N-(5-Chloro-2-hydroxyphenyl) Hydroxyl group enhances solubility; chloro modulates electronics
Acotiamide () C₂₂H₃₄N₄O₅S Di(propan-2-yl)aminoethyl 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino] FDA-approved prokinetic agent; increased acetylcholine release
Compound (CAS 1219556-97-4) C₁₁H₁₄N₄OS₂ Propan-2-ylamino N-(5-Methyl-1,3,4-thiadiazol-2-ylidene) Thiadiazole substituent introduces π-π stacking potential; purity 90–92%
Compound C₁₄H₁₇N₅OS₂ Cyclopentylamino N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl) Cyclopentyl group increases steric bulk (logP = 1.32); boiling point 513.3°C
Compound (CAS 1574495-67-2) C₁₅H₁₆ClN₃O₂S Chloro N-[3-(Acetylamino)phenyl] Chloro at thiazole position 2; acetylamino phenyl may reduce membrane permeability

Key Findings :

Hydroxyl and methoxy groups (e.g., in Acotiamide) improve solubility and hydrogen-bonding interactions, critical for oral bioavailability .

Steric and Lipophilic Modifications: Propan-2-ylamino vs. cyclopentylamino: The cyclopentyl group in increases logP (1.32 vs. ~1.0 for isopropyl), favoring membrane penetration but reducing aqueous solubility . Thiadiazole vs. phenyl carboxamide: Thiadiazole-containing analogs () exhibit higher melting points (181–183°C) due to planar, rigid structures .

Synthetic Strategies :

  • Carboxamide coupling using EDCI/HOBt () or HATU/DIPEA () is common for similar compounds, suggesting feasibility for the target’s synthesis .

The target’s 5-chloro-2-hydroxyphenyl group may confer selectivity toward enzymes like kinases or proteases, analogous to halogenated aromatics in kinase inhibitors .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 301.78 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : Research indicates that thiazole derivatives exhibit a range of MIC values against various pathogens. For instance, certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
  • Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation in resistant strains, suggesting its potential in treating chronic infections where biofilms are prevalent .

Summary of Antimicrobial Activity

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal
Drug-resistant Candida strainsVariableAntifungal

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

Case Studies

  • Cell Line Testing : In studies involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound exhibited selective cytotoxicity. For example, it reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 100 µM, while showing lesser effects on A549 cells .
  • Structure-Activity Relationship : The anticancer activity was found to be structure-dependent, with modifications leading to enhanced potency against specific cancer cell lines. For instance, the incorporation of a 4-methyl group on the thiazole ring significantly increased activity against Caco-2 cells .

Summary of Anticancer Activity

Cell LineConcentration (µM)Viability Reduction (%)
A549100Minimal
Caco-210039.8

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Some thiazole derivatives have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic or extrinsic mechanisms.
  • Disruption of Membrane Integrity : The antimicrobial action is partly attributed to the disruption of bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling thiazole-carboxamide precursors with substituted phenylamines. For example:

  • Step 1 : React 2-amino-5-chloro-4-methylthiazole with chloroacetyl chloride in dioxane at 20–25°C in the presence of triethylamine to form intermediates .
  • Step 2 : Optimize cyclization using acetonitrile under reflux (1–3 minutes) to minimize side reactions and maximize yield .
    • Key Variables : Solvent polarity (acetonitrile vs. dioxane), temperature, and stoichiometric ratios of reagents significantly affect purity and yield.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm the presence of the propan-2-ylamino group (δ ~1.2–1.4 ppm for methyl protons) and the aromatic chloro-hydroxyphenyl moiety .
  • X-ray Crystallography : Resolve crystal parameters (e.g., monoclinic system, space group P21/c) to validate bond lengths and angles, as seen in related thiazole-carboxamides .
    • Data Table :
ParameterValue (Example)Technique
Molecular Weight~292.36 g/molMass Spec
Crystal SystemMonoclinicXRD
Key IR Peaks1680 cm⁻¹ (C=O stretch)FT-IR

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?

  • Case Study : Discrepancies in antimicrobial activity may arise from pH-dependent solubility (e.g., carboxamide protonation at low pH alters membrane permeability) .
  • Methodology :

  • Controlled Assays : Standardize buffer pH (e.g., 7.4 vs. 5.5) and solvent systems (DMSO concentration ≤1%) to ensure reproducibility.
  • SAR Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on bioactivity using in vitro cytotoxicity models .

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize residues (e.g., His90, Arg120) for hydrogen bonding with the carboxamide group .
  • Quantum Chemical Analysis : Calculate electrostatic potential maps to predict reactive sites for derivatization (e.g., thiazole ring vs. propan-2-ylamino group) .
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key Interactions
COX-2-8.2H-bond: Carboxamide
Kinase X-7.5Hydrophobic: Thiazole

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Reaction Pathways :

  • Thiazole Ring Activation : The electron-withdrawing carboxamide group enhances electrophilicity at C-4, facilitating nucleophilic attack by amines or thiols .
  • Propan-2-ylamino Group : Acts as a steric hindrance modulator, slowing reactions at C-2 but stabilizing intermediates via intramolecular H-bonding .
    • Experimental Design : Use kinetic studies (e.g., varying temperature/pH) and LC-MS to track intermediates in real-time .

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